molecular formula C9H12O B15177417 1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one CAS No. 71720-43-9

1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one

Cat. No.: B15177417
CAS No.: 71720-43-9
M. Wt: 136.19 g/mol
InChI Key: ZBKHUDFVGLNUNL-UHFFFAOYSA-N
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Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 275-891-4 is known as 1-bicyclo[2.2.1]hept-2-en-2-ylethanone. This compound is a bicyclic ketone with a unique structure that makes it an interesting subject for various chemical studies and applications.

Preparation Methods

1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The resulting product is then oxidized to introduce the ketone functional group. Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-bicyclo[2.2.1]hept-2-en-2-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-en-2-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: The compound is used in the production of polymers and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bicyclic structure also allows the compound to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be compared with other similar compounds, such as:

    2-norbornene: This compound has a similar bicyclic structure but lacks the ketone functional group.

    5-norbornene-2-endo-acetic acid: This compound has a carboxylic acid group instead of a ketone.

    5-norbornene-2-methanol: This compound has an alcohol group instead of a ketone. The uniqueness of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone lies in its ketone functional group, which imparts different reactivity and properties compared to its analogs.

Properties

CAS No.

71720-43-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-2-enyl)ethanone

InChI

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h5,7-8H,2-4H2,1H3

InChI Key

ZBKHUDFVGLNUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2CCC1C2

Origin of Product

United States

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